The Biological Activity of 4,5-Dihydro-1H-imidazol-2-ylamine: A Technical Guide to a Core Pharmacophore
The Biological Activity of 4,5-Dihydro-1H-imidazol-2-ylamine: A Technical Guide to a Core Pharmacophore
Abstract
The 4,5-dihydro-1H-imidazol-2-ylamine, commonly known as the 2-aminoimidazoline scaffold, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating a spectrum of activities primarily through their interaction with adrenergic and imidazoline receptors. This technical guide provides an in-depth exploration of the biological activities associated with this core structure. We will dissect the molecular mechanisms of action at its primary protein targets, present a comparative analysis of the structure-activity relationships of its key derivatives, and provide detailed, field-proven protocols for assessing its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important pharmacophore.
Introduction: The 2-Aminoimidazoline Scaffold
The compound 4,5-Dihydro-1H-imidazol-2-ylamine is the unsubstituted parent of the 2-aminoimidazoline class of molecules. While it serves as a fundamental building block, its primary significance in pharmacology arises from the diverse biological activities exhibited by its substituted derivatives.[1][2] These compounds are well-recognized for their ability to modulate the sympathetic nervous system and other physiological processes by targeting specific receptor systems.
The hydroiodide salt form of 4,5-Dihydro-1H-imidazol-2-ylamine enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.[3] However, the biological activity is conferred by the 2-aminoimidazoline cation itself. The core structure acts as a bioisostere for the guanidinium group found in endogenous ligands like norepinephrine and agmatine, allowing it to bind to adrenergic and imidazoline receptors.[4]
This guide will focus on the three primary receptor systems modulated by 2-aminoimidazoline derivatives:
-
α₂-Adrenergic Receptors (α₂-ARs)
-
Imidazoline I₁ Receptors
-
Imidazoline I₂ Receptors
Understanding the interplay between these targets is crucial, as the selectivity profile of a given derivative dictates its therapeutic application, from antihypertensives and analgesics to potential antidepressants.[5][6]
Part 1: Molecular Targets and Mechanisms of Action
The physiological effects of 2-aminoimidazoline derivatives are a direct consequence of their interaction with specific cell surface and intracellular receptors. The affinity and efficacy at each target can vary significantly based on the chemical substitutions on the core scaffold.
α₂-Adrenergic Receptors: The Canonical Target
α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are central to the regulation of the sympathetic nervous system.[5] There are three main subtypes: α₂ₐ, α₂ₙ, and α₂C. Ligands based on the 2-aminoimidazoline structure, such as the prototypical drug clonidine, are well-known α₂-AR agonists.
Mechanism of Action: Upon agonist binding, the α₂-AR couples to an inhibitory G-protein (Gαi/o). This initiates a signaling cascade that leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and protein kinase A (PKA) signaling.
In the central nervous system, presynaptic α₂-ARs on noradrenergic neurons act as autoreceptors. Their activation by agonists like clonidine inhibits the further release of norepinephrine, leading to a decrease in sympathetic outflow from the brainstem. This sympatholytic effect is the primary mechanism behind the antihypertensive and sedative properties of many 2-aminoimidazoline derivatives.[6]
Caption: α₂-Adrenergic Receptor Signaling Pathway.
Imidazoline I₁ Receptors: A Non-Adrenergic Pathway for Blood Pressure Control
The discovery that the hypotensive effects of some imidazoline compounds could not be fully explained by their α₂-AR activity led to the identification of imidazoline-specific receptors.[7] The I₁ receptor is primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical site for blood pressure regulation.[7]
Mechanism of Action: The I₁ receptor signaling pathway is distinct from classical GPCRs. It is not linked to adenylyl cyclase but instead involves the hydrolysis of phosphatidylcholine by phospholipase C, leading to the generation of the second messenger diacylglycerol (DAG). This pathway can subsequently activate downstream signaling cascades involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). Activation of I₁ receptors in the RVLM leads to a reduction in sympathetic nerve activity, contributing significantly to the antihypertensive effects of drugs like rilmenidine and moxonidine, which show greater selectivity for I₁ receptors over α₂-ARs, resulting in fewer sedative side effects.[8]
Caption: Imidazoline I₁ Receptor Signaling Pathway.
Imidazoline I₂ Receptors: A Target for Analgesia and Neuroprotection
I₂ receptors are found in various tissues, including the brain, liver, and kidney, and are notably located on the outer mitochondrial membrane.[4][9] They represent a highly heterogeneous class of binding sites.
Mechanism of Action: The function of I₂ receptors is not fully elucidated, but a primary mechanism involves an allosteric modulatory binding site on monoamine oxidase (MAO-A and MAO-B).[4] MAO enzymes are critical for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. By binding to I₂ sites, ligands can inhibit MAO activity, leading to an increase in the synaptic concentration of these neurotransmitters. This mechanism is thought to underlie the analgesic effects of I₂ ligands, particularly in models of chronic and neuropathic pain.[9] Furthermore, I₂ receptor ligands have shown promise in neuroprotection, potentially through the modulation of apoptotic pathways and inflammation.[10]
Part 2: Pharmacological Profile and Structure-Activity Relationships (SAR)
Table 1: Comparative Binding Affinities (Ki, nM) of Key 2-Aminoimidazoline Derivatives
| Compound | α₂-Adrenergic Receptor | I₁-Imidazoline Receptor | I₂-Imidazoline Receptor | Primary Activity | Reference(s) |
| Clonidine | 32 | 304 | Low Affinity | α₂/I₁ Agonist (Antihypertensive, Sedative) | [11][12] |
| Guanfacine | 75 | 1293 | Low Affinity | Selective α₂ₐ Agonist (Antihypertensive, ADHD) | [10][11][12] |
| Rilmenidine | 2440 | 231 | Low Affinity | Selective I₁ Agonist (Antihypertensive) | [11][12][13] |
| Cirazoline | High Affinity (α₁) | 12.6 (pKi=7.9) | High Affinity | α₁ Agonist / IGRS Ligand | [3] |
| Idazoxan | Antagonist | Antagonist | Antagonist | α₂/I₁/I₂ Antagonist (Research Tool) | [4] |
(Note: Ki values are compiled from various studies and tissue preparations; direct comparison should be made with caution. Lower Ki indicates higher affinity.)
Structure-Activity Relationship Insights:
-
Aromatic Substitution: The presence and nature of a substituted aromatic ring attached to the 2-amino group are critical for high affinity at α₂-ARs. Ortho-substitution on the phenyl ring, as seen in clonidine (2,6-dichloro), is a classic feature for potent α₂ agonism.[8]
-
Lipophilicity and I₁ Selectivity: Increasing the lipophilicity of the aromatic substituent can shift selectivity towards I₁ receptors. Rilmenidine, with its oxazoline structure, demonstrates significantly higher affinity for I₁ sites compared to α₂ sites, which is believed to contribute to its reduced sedative effect compared to clonidine.[6][11][13]
-
Bridging Group: The nature of the linker between the aromatic ring and the imidazoline core influences activity. Simple amino linkers are common, but modifications can drastically alter the pharmacological profile.
-
Imidazoline Ring Integrity: The 4,5-dihydro-1H-imidazol-2-ylamine core is essential. The N-H in the heterocyclic ring appears to be a requirement for α₂-receptor affinity.[8]
Part 3: Methodologies for Assessing Biological Activity
To characterize the biological activity of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide or its derivatives, a suite of in vitro and in vivo assays is required. The following protocols are standardized methodologies for this class of compounds.
Protocol: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for a Radioligand Competition Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex for α₂-AR, rabbit kidney for I₁/I₂) or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), determine protein concentration (e.g., via BCA assay), and store at -80°C.[14]
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50-100 µg of membrane protein.
-
A fixed concentration of radioligand (e.g., [³H]-Rauwolscine for α₂-AR, [³H]-Clonidine for I₁-sites, [³H]-Idazoxan for I₂-sites) near its Kd value.
-
Varying concentrations of the unlabeled test compound (e.g., 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide).
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine).
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C to allow binding to reach equilibrium.[14]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Protocol: [³⁵S]GTPγS Functional Assay for α₂-AR Activity
This functional assay measures the activation of Gαi/o-coupled receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Caption: Workflow for a [³⁵S]GTPγS Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membranes expressing the α₂-AR as described in the binding assay protocol.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Prepare stock solutions of GDP (final concentration ~10-30 µM) and [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Assay Procedure:
-
In a 96-well plate, add 20-50 µg of membrane protein per well.
-
Add varying concentrations of the test compound (potential agonist). For antagonist studies, pre-incubate with the antagonist before adding a known agonist.
-
Add GDP to the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS. The final assay volume is typically 100-200 µL.
-
Incubate for 60-90 minutes at 30°C with gentle agitation.[16]
-
-
Termination and Counting:
-
Data Analysis:
-
Subtract basal binding (in the absence of agonist) from all values.
-
Plot the stimulated binding against the log concentration of the agonist.
-
Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Protocol: In Vivo Microdialysis
This in vivo technique is used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the pharmacodynamic effects of a compound.
Step-by-Step Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to a specific brain region (e.g., the RVLM for antihypertensive effects or the locus coeruleus for sedation/arousal).[7]
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour equilibration period.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide) systemically (i.p. or i.v.).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content (e.g., norepinephrine) using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-administration levels as a percentage of the stable baseline levels.
-
Plot the percent change in neurotransmitter concentration over time to visualize the drug's effect.
-
Conclusion
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide is the parent compound of a pharmacologically vital class of molecules. Its biological activity is multifaceted, stemming from its ability to interact with α₂-adrenergic and I₁/I₂-imidazoline receptors. While the unsubstituted core itself may have modest affinity, it provides the essential scaffold upon which highly potent and selective ligands have been built. The balance of activity between these receptor systems, which can be finely tuned through synthetic modification, dictates the therapeutic outcome, leading to important drugs for hypertension, pain, ADHD, and other CNS disorders. The methodologies detailed in this guide provide a robust framework for researchers to investigate the biological activity of this compound and its derivatives, facilitating the continued exploration of this privileged structure in drug discovery.
References
-
Parini, A., et al. (1989). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. American Journal of Hypertension, 2(6 Pt 1), 468-70. [Link]
-
Zhang, Y., & Li, J. X. (2018). Imidazoline I2 receptors: an update. British Journal of Pharmacology, 175(1), 1-13. [Link]
-
Yeşilada, A., & Bamgbade, O. A. (2017). The imidazoline receptors and ligands in pain modulation. Journal of Basic and Clinical Physiology and Pharmacology, 28(4), 283-291. [Link]
-
Guyenet, P. G. (2014). Rostral ventrolateral medulla and hypertension. Hypertension, 64(5), 926-932. [Link]
-
Timmermans, P. B., & van Zwieten, P. A. (1981). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of Medicinal Chemistry, 24(5), 502-506. [Link]
-
Kamisaki, Y., et al. (1998). Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses. Annals of the New York Academy of Sciences, 861, 198-206. [Link]
-
Bricca, G., et al. (1989). Rilmenidine selectivity for imidazoline receptors in human brain. European Journal of Pharmacology, 163(2-3), 373-7. [Link]
-
Liao, Y., et al. (2023). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963-967. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
-
Ernsberger, P., et al. (1995). Optimization of Radioligand Binding Assays for I₁-Imidazoline Sites. Annals of the New York Academy of Sciences, 763, 135-149. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Milligan, G. (2003). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology, 237, 107-19. [Link]
-
Katic, M., et al. (2000). Clonidine and ST-91 May Activate Imidazoline Binding Sites in the Heart to Release Atrial Natriuretic Peptide. Hypertension, 36(4), 623-628. [Link]
-
Ernsberger, P., & Haxhiu, M. A. (1997). The I1-imidazoline receptor: from binding site to therapeutic agent in hypertension. Journal of Cardiovascular Pharmacology, 30 Suppl 4, S11-8. [Link]
-
Reid, J. L. (1997). Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses. Clinical and Experimental Hypertension, 19(1-2), 221-229. [Link]
-
Bondareva, L. G., et al. (2004). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, 53(8), 1736-1742. [Link]
-
da Silva, M. P., et al. (2016). Blockade of Rostral Ventrolateral Medulla (RVLM) Bombesin Receptor Type 1 Decreases Blood Pressure and Sympathetic Activity in Anesthetized Spontaneously Hypertensive Rats. Frontiers in Physiology, 7, 205. [Link]
-
Götz, A., et al. (2003). Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action: alpha(2A)-antagonism in humans versus alpha(2A)-agonism in rabbits. Journal of Hypertension, 21(12), 2337-2347. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134784, 4,5-Dihydro-1H-imidazol-2-amine. [Link]
-
Saidaminov, M. I., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Materials, 14(24), 7695. [Link]
-
Wikipedia. (n.d.). 2-Imidazoline. [Link]
-
NIST. (n.d.). 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. [Link]
-
Ruffolo Jr, R. R., & Waddell, J. E. (1982). Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29-36. [Link]
-
Faria, H. P., et al. (2016). Blockade of Rostral Ventrolateral Medulla (RVLM) Bombesin Receptor Type 1 Decreases Blood Pressure and Sympathetic Activity in Anesthetized Spontaneously Hypertensive Rats. ResearchGate. [Link]
-
Sallee, F. R., & Fadel, J. (2012). Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder. Neuropsychiatric Disease and Treatment, 8, 231-240. [Link]
-
Wikipedia. (n.d.). Clonidine. [Link]
-
Sławiński, J., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7485. [Link]
-
Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Parini, A., et al. (1989). Different Affinities of a2-Agonists for Imidazoline and a2-Adrenergic Receptors. American Journal of Hypertension. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 1015-1023. [Link]
-
Traynor, J. R., & Harrison, C. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]
-
Diez-Alarcia, R., et al. (2016). Functional approaches to the study of G-protein-coupled receptors in postmortem brain tissue: [35S]GTPγS binding assays combined with immunoprecipitation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Imidazoline - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 9. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Nitroamino-2-imidazoline | C3H6N4O2 | CID 410042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Imidazoline(2) (I(2)) binding site- and alpha(2)-adrenoceptor-mediated modulation of central noradrenergic and HPA axis function in control rats and chronically stressed rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
